5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid
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Overview
Description
5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a carboxyphenyl group and a chlorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid typically involves the reaction of 4-chloropyridine-2,5-dicarboxylic acid with 4-carboxyphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The carboxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran (THF).
Major Products
Substitution: Formation of 5-(4-carboxyphenyl)-2-aminopyridine-4-carboxylic acid.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 5-(4-carboxyphenyl)-2-chloropyridine-4-methanol.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The carboxyphenyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Carboxyphenyl)-2-bromopyridine-4-carboxylic acid
- 5-(4-Carboxyphenyl)-2-fluoropyridine-4-carboxylic acid
- 5-(4-Carboxyphenyl)-2-iodopyridine-4-carboxylic acid
Uniqueness
Compared to its analogs, 5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid exhibits unique reactivity due to the presence of the chlorine atom, which can be selectively substituted under mild conditions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
5-(4-carboxyphenyl)-2-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-5-9(13(18)19)10(6-15-11)7-1-3-8(4-2-7)12(16)17/h1-6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCPXQRAFCEBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687462 |
Source
|
Record name | 5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-36-9 |
Source
|
Record name | 5-(4-Carboxyphenyl)-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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